Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate
Overview
Description
Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate is a chemical compound belonging to the class of benzoates. It is characterized by its white crystalline powder form and is commonly used in medical, environmental, and industrial research. The molecular formula of this compound is C10H6BrF2NO2, and it has a molecular weight of 290.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate typically involves the reaction of 5-bromo-2-cyano-3-(difluoromethyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Oxidation Reactions: The difluoromethyl group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate is versatile and finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The cyano group can interact with nucleophilic sites, while the difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate
- Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate
- Methyl 5-chloro-3-cyano-2-(difluoromethyl)benzoate
Uniqueness
Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both bromine and difluoromethyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-3-6(11)2-5(4-14)8(7)9(12)13/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIGVSQDRDRXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1C(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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